4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Overview
Description
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the pyrrole class of heterocyclic compounds. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
N-[(2-methoxyphenyl)methyl] Substitution:
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s pyrrole core makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrrole-containing biomolecules.
Materials Science: The compound can be explored for its electronic properties, making it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide include other pyrrole derivatives such as:
4-acetyl-2-methoxyphenyl acetate: This compound shares the acetyl and methoxyphenyl groups but differs in its overall structure and reactivity.
N-(4-methoxyphenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXNHPJXHBVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330701 | |
Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-44-4 | |
Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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